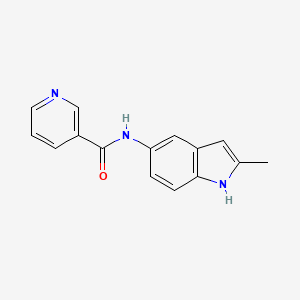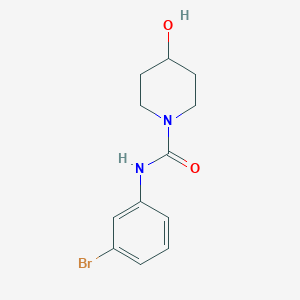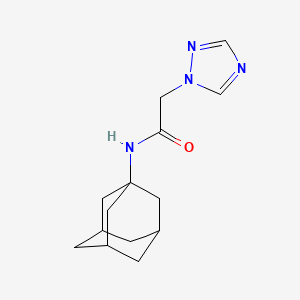
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one is a chemical compound that belongs to the family of isoquinolines. It has been studied extensively due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one is not fully understood. However, it has been shown to have antioxidant properties and can scavenge free radicals. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one has been shown to have several biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and learning. It also has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, it can reduce oxidative stress and prevent neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one in lab experiments is its neuroprotective effects. It can be used to study the mechanisms of neurodegenerative diseases and can also be used to test the efficacy of potential treatments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one. One potential direction is the development of new drugs that are based on this compound. Another direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one is a chemical compound that has potential applications in scientific research. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases. It also has anti-inflammatory and antioxidant properties and can reduce oxidative stress. However, further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one involves the reaction of 2-phenylacetaldehyde with methyl isobutyl ketone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
Scientific Research Applications
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer and inflammation.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(2)7-8-15(17)16-10-9-13-5-3-4-6-14(13)11-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYAYMGOZCUDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)





![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)